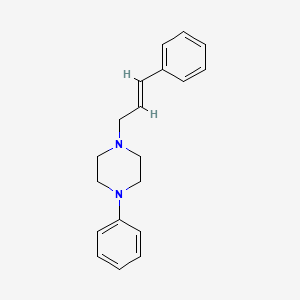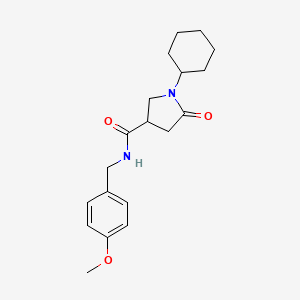![molecular formula C15H16F3NO B5351974 2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol](/img/structure/B5351974.png)
2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol, also known as TFMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. Specifically, this compound has been shown to inhibit the activity of tubulin, a protein involved in cell division, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the enhancement of catalytic activity in certain reactions. Additionally, this compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further study in medicinal chemistry.
実験室実験の利点と制限
One advantage of 2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol is its synthetic accessibility, allowing for easy production in the laboratory. Additionally, this compound has been shown to have good stability and solubility in various solvents. However, one limitation of this compound is its relatively low potency compared to other compounds with similar biological activity, requiring higher concentrations to achieve the desired effect.
将来の方向性
There are several future directions for the study of 2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol, including its further development as a potential drug candidate for the treatment of cancer and viral infections. Additionally, this compound could be further studied for its potential applications in materials science and catalysis. Further research could also focus on the optimization of the synthesis method to improve the yield and potency of this compound.
合成法
2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)benzaldehyde with quinuclidin-3-ol in the presence of a catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have antitumor and antiviral properties, making it a potential candidate for drug development. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, this compound has been used as a ligand for various metal catalysts, enhancing their activity and selectivity.
特性
IUPAC Name |
(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)12-3-1-10(2-4-12)9-13-14(20)11-5-7-19(13)8-6-11/h1-4,9,11,14,20H,5-8H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZJSSIEMUSDD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C\C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-({methyl[(3-methylpyridin-4-yl)methyl]amino}carbonyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B5351896.png)

![1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5351926.png)
![4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5351932.png)
![4-(1-naphthylmethyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5351941.png)
![2-({5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5351942.png)

![N-(3,5-dimethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5351951.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5351961.png)
![4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5351970.png)
![5-(morpholin-4-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-3-furamide](/img/structure/B5351975.png)
![(2-ethoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5351982.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5351990.png)